molecular formula C₂₃H₂₉NO₉ B1141069 Galanthamine beta-D-Glucuronide CAS No. 464189-56-8

Galanthamine beta-D-Glucuronide

Cat. No. B1141069
M. Wt: 463.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of glucuronide-containing compounds, like Galanthamine beta-D-Glucuronide, involves complex steps, including the attachment of glucosyl esters and elaboration of the glucuronide residue. For instance, Peng et al. (2004) achieved the synthesis of a structurally typical glucuronide-containing saponin through a concise method involving TEMPO-mediated oxidation and selective sugar linkage formations (Peng, Han, & Yu, 2004).

Molecular Structure Analysis

The molecular structure of Galanthamine beta-D-Glucuronide, similar to other glucuronide derivatives, is characterized by the presence of glucuronic acid linked to other sugar moieties or aglycones, which significantly impacts its physicochemical properties and biological activity.

Chemical Reactions and Properties

Galanthamine derivatives undergo various chemical reactions, including ether formation, ring-closing metathesis, and N-alkylation, to construct their complex tetracyclic ring systems. The study by Satcharoen et al. (2007) provides insight into the controlled stereochemistry and the assembly of Galanthamine's backbone through these reactions (Satcharoen, Mclean, Kemp, Camp, & Brown, 2007).

Future Directions

The future directions for research on Galanthamine beta-D-Glucuronide could involve scaling up the biotechnological production of this valuable medicinal alkaloid . Additionally, the development of new sensing strategies for the detection of β-glucuronidase activity could also be a promising research direction .

properties

IUPAC Name

(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO9/c1-24-8-7-23-6-5-12(31-22-18(27)16(25)17(26)20(33-22)21(28)29)9-14(23)32-19-13(30-2)4-3-11(10-24)15(19)23/h3-6,12,14,16-18,20,22,25-27H,7-10H2,1-2H3,(H,28,29)/t12-,14-,16+,17+,18+,20?,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSWSACTOVQVLT-FQYLMKIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O[C@@H]5[C@@H]([C@@H]([C@H](C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galanthamine beta-D-Glucuronide

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